molecular formula C23H24N2O5S B14990045 N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14990045
M. Wt: 440.5 g/mol
InChI Key: QJHVOZDLXSBZFB-UHFFFAOYSA-N
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Description

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include various catalysts, solvents, and protective groups to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and chromene derivatives, such as:

  • N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide
  • N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-3-carboxamide

Uniqueness

The uniqueness of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Core Structure : The compound contains a benzothiophene moiety fused with a chromene backbone.
  • Functional Groups : It features a carbamoyl group and a methoxyethyl substituent which may influence its biological properties.

Molecular Formula

The molecular formula is C22H26N2O4SC_{22}H_{26}N_2O_4S with a molecular weight of approximately 382.53 g/mol.

Antitumor Activity

Recent studies have demonstrated that derivatives of the benzothiophene and chromene classes exhibit significant antitumor properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for related compounds were reported to be as low as 35.6 µg/mL .

The mechanisms through which these compounds exert their effects include:

  • Cyclin Dependent Kinase Inhibition : Some derivatives have been identified as potent inhibitors of cyclin D1/CDK4, which is crucial for cell cycle regulation and proliferation .
  • Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells, evidenced by reduced viability in assays targeting A549 lung carcinoma cells .

Antimicrobial Activity

In addition to antitumor effects, compounds within this structural class have also been evaluated for antimicrobial properties. For example:

  • Broad Spectrum Activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Study on Antitumor Efficacy

One notable study evaluated the antitumor activity of several N-substituted carbazole derivatives. The findings indicated that specific modifications to the structure significantly enhanced cytotoxicity against human breast cancer cell lines. For example:

CompoundCell LineIC50 (µg/mL)
Compound 41MCF-760.6
Compound 42MCF-760.2
Compound 43MCF-753.6

This data highlights the importance of structural variations in enhancing biological activity .

Inhibitory Effects on SARS-CoV-2

Another study focused on the inhibitory effects of similar compounds on SARS-CoV-2 protease activity. The results revealed that some derivatives exhibited promising inhibitory effects with IC50 values ranging from 14.47 μM to higher concentrations depending on the structural modifications made .

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-13-7-8-14-16(26)12-18(30-17(14)11-13)21(27)25-23-20(22(28)24-9-10-29-2)15-5-3-4-6-19(15)31-23/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

QJHVOZDLXSBZFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC

Origin of Product

United States

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